3-Carboxymefenamic acid

Übersicht

Beschreibung

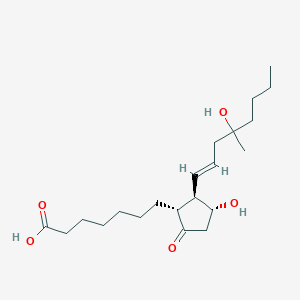

3-Carboxymefenamic acid is a metabolite of Mefenamic acid, which is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs) . Each hard gelatin capsule contains 250 mg of mefenamic acid for oral administration . Mefenamic acid is a white to off-white, crystalline powder with a melting point of about 230°C-231°C and water solubility of 0.004% at pH 7.1 .

Synthesis Analysis

Mefenamic acid is metabolized by cytochrome P450 enzyme CYP2C9 to 3-hydroxylmethylmefenamic acid (Metabolite I). Further oxidation to 3-carboxymefenamic acid (Metabolite II) may occur . The carborane analogues of mefenamic acid were synthesized in three steps: halogenation of the respective cluster, followed by a Pd-catalyzed B−N coupling and hydrolysis of the nitrile derivatives under acidic conditions .Molecular Structure Analysis

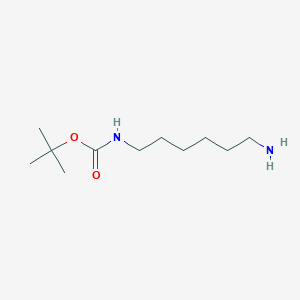

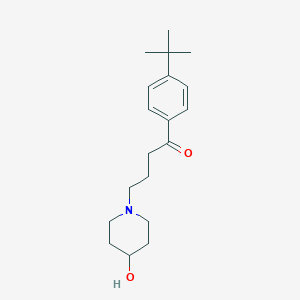

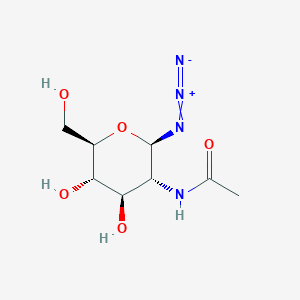

The molecular formula of 3-Carboxymefenamic acid is C15H13NO4 . Its molecular weight is 271.27 g/mol. The chemical name is N-2,3-xylylanthranilic acid .Chemical Reactions Analysis

Mefenamic acid is metabolized by CYP2C9 to 3′-hydroxymethyl mefenamic acid; further oxidation to 3′-carboxymefenamic acid may occur . Mefenamic acid and its metabolites also are glucuronidated .Physical And Chemical Properties Analysis

Mefenamic acid is a white to greyish-white, odorless, microcrystalline powder with a melting point of 230°-231°C and water solubility of 0.004% at pH 7.1 . The molecular weight of 3-Carboxymefenamic acid is 271.27 g/mol.Wissenschaftliche Forschungsanwendungen

Catalytic Degradation of Pharmaceuticals

3-Carboxy Mefenamic Acid has been studied for its role in the catalytic degradation of pharmaceuticals. It’s used as a catalyst in the presence of peroxymonosulfate to degrade mefenamic acid, a common pharmaceutical compound . This process is crucial for mitigating the environmental impact of pharmaceutical waste.

Nanosuspension for Pediatric Delivery

Research has explored the use of 3-Carboxy Mefenamic Acid in the preparation of nanosuspensions aimed at pediatric drug delivery . This application is significant due to the challenges in formulating drugs for children, considering factors like dosage and palatability.

Antitumor Potential

Carboranyl analogues of Mefenamic Acid, which include 3-Carboxy Mefenamic Acid, have been evaluated for their antitumor potential . These studies are pivotal in the development of new cancer treatments, leveraging the compound’s ability to inhibit cyclooxygenase and thus affect tumor growth.

Environmental Impact Assessment

3-Carboxy Mefenamic Acid is also relevant in environmental science, particularly in assessing the impact of non-steroidal anti-inflammatory drugs (NSAIDs) on ecosystems . Its presence and degradation in aquatic environments are monitored to understand and mitigate ecological risks.

Pharmaceutical Metabolism in Plants

In the field of biopharmaceuticals, 3-Carboxy Mefenamic Acid is used to study the metabolism of drugs in plants . This research is essential for understanding how pharmaceuticals interact with plant systems, which has implications for food safety and environmental health.

Analytical Chemistry Applications

Lastly, 3-Carboxy Mefenamic Acid finds applications in analytical chemistry, particularly in the development of methods for the determination of mefenamic acid in various forms . This includes techniques like RP-HPLC for routine analysis, therapeutic monitoring, and stability studies.

Wirkmechanismus

Target of Action

The primary targets of 3-Carboxy Mefenamic Acid are the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .

Mode of Action

3-Carboxy Mefenamic Acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This interaction results in a temporary reduction in the symptoms of pain .

Biochemical Pathways

The compound affects the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . Prostaglandins are mediators of inflammation, and their synthesis is inhibited by 3-Carboxy Mefenamic Acid, leading to anti-inflammatory effects .

Pharmacokinetics

3-Carboxy Mefenamic Acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . Mefenamic acid is also glucuronidated directly . About 52% of a dose is excreted in the urine in 48 hours, 6% as mefenamic acid and the other 46% as conjugated metabolites .

Result of Action

The molecular and cellular effects of 3-Carboxy Mefenamic Acid’s action include anti-inflammatory, analgesic, and antipyretic activities . By inhibiting the synthesis of prostaglandins, it reduces inflammation and pain .

Safety and Hazards

Nonsteroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid cause an increased risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal . This risk may occur early in treatment and may increase with duration of use . NSAIDs also cause an increased risk of serious gastrointestinal (GI) adverse events including bleeding, ulceration, and perforation of the stomach or intestines, which can be fatal .

Eigenschaften

IUPAC Name |

3-(2-carboxyanilino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQWHSTKBWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337346 | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

190379-82-9 | |

| Record name | 3-Carboxymefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXYMEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?

A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.